molecular formula C10H15N B12280791 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine

Katalognummer: B12280791
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: UOFXCPIGEWFBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine is an organic compound characterized by its unique spiro and cyclopropane structures. This compound is a chiral molecule, meaning it has non-superimposable mirror images, and it contains a complex spatial arrangement due to its bicyclic and spirocyclic frameworks .

Vorbereitungsmethoden

The synthesis of 1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine typically involves multi-step reactions and specific catalytic conditions. The exact synthetic routes and reaction conditions are detailed in scientific literature and chemical handbooks. Industrial production methods may involve specialized catalysts and controlled environments to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine

InChI

InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2

InChI-Schlüssel

UOFXCPIGEWFBTF-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3CC(C2C=C3)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.